
Pyrrolidine Ricinoleamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine Ricinoleamide, also known as ®-5d, is a fatty acid amide . It exhibits effective antiproliferative activity against a series of cancer cells, including human glioma U251 cells . It is a derivative of the amide of ricinoleic acid , which constitutes about 90% of the fatty acids in castor oil .
Synthesis Analysis
Pyrrolidine is a versatile scaffold for novel biologically active compounds . The synthetic strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives . The catalysts’ synthesis started from Boc-(S)-prolinol, which was then converted to 2-(aminomethyl)pyrrolidine .Molecular Structure Analysis
Pyrrolidine Ricinoleamide has a molecular formula of C22H41NO2 . Its average mass is 351.566 Da and its monoisotopic mass is 351.313721 Da . The structure of Pyrrolidine Ricinoleamide is characterized by a five-membered pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine compounds are characterized by their versatility in chemical reactions . They can efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Organocatalysis
Pyrrolidine derivatives, such as pyrrolidine ricinoleamide, are significant in the field of organocatalysis. Supported proline and proline-derivatives, including substituted prolinamides or pyrrolidines, have shown efficacy as organocatalysts in various chemical reactions. Their applications are notable in immobilization procedures, recoverability, and reusability of these catalysts in organic synthesis (Gruttadauria, Giacalone, & Noto, 2008).
Inhibition of Nuclear Factor κB (NF-κB)
Pyrrolidine derivatives like pyrrolidine dithiocarbamate (PDTC) are potent inhibitors of nuclear factor κB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection. PDTC's ability to inhibit NF-κB has implications in preventing apoptosis in human promyelocytic leukemia cells and thymocytes, suggesting its potential in therapeutic applications (Bessho et al., 1994).
Synthesis of Multisubstituted Pyrrolidines
Pyrrolidines are key substructures in numerous bioactive natural products and drugs. Cycloaddition and annulation strategies are efficient methods for constructing multisubstituted pyrrolidines. This approach is significant in atom economy, stereoselectivity, diversity of products, and in asymmetric synthesis, particularly in synthesizing pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).
Glycosidase Inhibition and Therapeutic Potential
Certain pyrrolidine derivatives are known for their inhibitory activity against glycosidases and glycosyltransferases, making them potential therapeutic agents. This aspect is crucial in understanding the chemical basis of certain diseases and developing targeted treatments (Izquierdo et al., 2008).
Cancer, AIDS, Diabetes, and Immunology Research
Alkaloids of the pyrrolidine class are used in research related to cancer, AIDS, diabetes, immunology, and plant-insect recognition. These chemicals, resembling sugar molecules, serve as potent glycosidase inhibitors, facilitating advancements in these areas (Fellows & Nash, 1990).
Ischemia/Reperfusion Injury
Pyrrolidine derivatives have shown efficacy in attenuating the harmful effects of ischemia/reperfusion injury in various organs. Studies demonstrate that compounds like PDTC can significantly prevent reperfusion injury, hinting at their potential use in clinical settings where such injuries are a concern (Teke et al., 2007).
Safety And Hazards
While specific safety and hazard information for Pyrrolidine Ricinoleamide is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure . It’s also recommended to wear protective work clothing and wash thoroughly after exposure .
Zukünftige Richtungen
Pyrrolidine compounds, including Pyrrolidine Ricinoleamide, have shown promise in the field of drug discovery due to their biological activities . Future research may focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Eigenschaften
CAS-Nummer |
1246776-23-7 |
|---|---|
Produktname |
Pyrrolidine Ricinoleamide |
Molekularformel |
C22H41NO2 |
Molekulargewicht |
351.6 |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
InChI-Schlüssel |
ONIVXONBIIIQQH-ZDKIGPTLSA-N |
SMILES |
O=C(N1CCCC1)CCCCCCC/C=CC[C@H](O)CCCCCC |
Synonyme |
12R-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

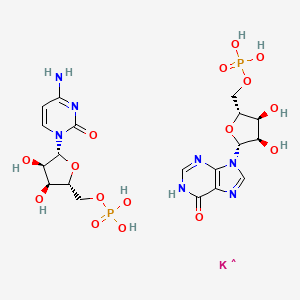
![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

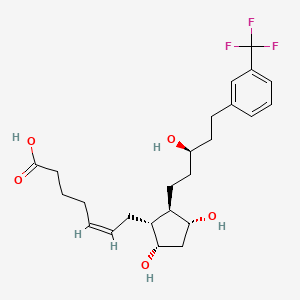

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)
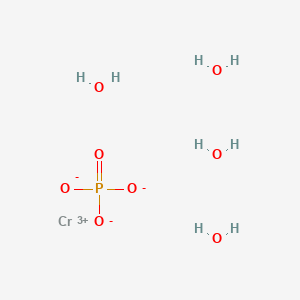
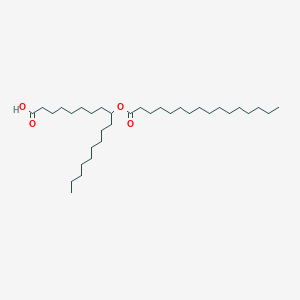
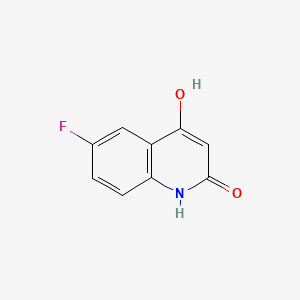
![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)